molecular formula C5H10O4 B6238009 methyl 3-hydroxy-2-methoxypropanoate CAS No. 130427-16-6

methyl 3-hydroxy-2-methoxypropanoate

Cat. No.: B6238009
CAS No.: 130427-16-6
M. Wt: 134.13 g/mol
InChI Key: UTPJJERSMZYBEY-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-methoxypropanoate is an organic compound with the molecular formula C5H10O4. It is a liquid at room temperature and is commonly used in various chemical reactions and industrial applications. This compound is known for its versatility in synthetic chemistry and its role as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-2-methoxypropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-hydroxy-2-methoxypropanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to maintain a high purity of the final product, often exceeding 95% .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-methoxypropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-hydroxy-2-methoxypropanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-hydroxy-2-methoxypropanoate exerts its effects depends on the specific reactions it undergoes. In general, the compound interacts with various molecular targets through its functional groups, facilitating reactions such as esterification, oxidation, and reduction. The pathways involved often include nucleophilic attack, electron transfer, and other fundamental chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable as an intermediate in various synthetic pathways.

Properties

IUPAC Name

methyl 3-hydroxy-2-methoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-8-4(3-6)5(7)9-2/h4,6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPJJERSMZYBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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